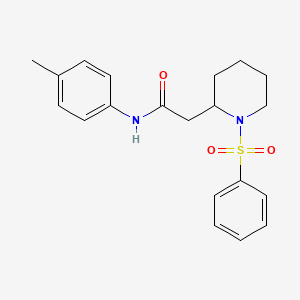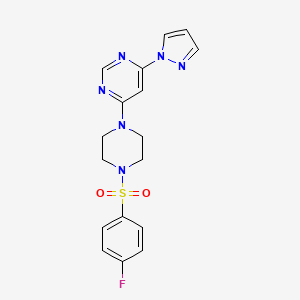![molecular formula C12H25N3O3 B2808481 tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate CAS No. 2140326-67-4](/img/structure/B2808481.png)
tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate” is a chemical compound with the CAS Number: 2140326-67-4 . It has a molecular weight of 259.35 . This compound is used in various scientific research fields due to its multifunctional properties and potential applications in drug discovery, materials science, and biochemical studies.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C12H25N3O3/c1-12(2,3)18-11(17)15-9-5-8-14-10(16)6-4-7-13/h4-9,13H2,1-3H3, (H,14,16) (H,15,17) . This indicates that the compound contains 12 carbon atoms, 25 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms.Physical and Chemical Properties Analysis
The compound has a molecular weight of 259.35 . It is recommended to be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis of Carbocyclic Analogues
The compound has been highlighted as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its structural properties facilitate the synthesis of molecules with precise stereochemistry, crucial for developing nucleotide analogues with potential applications in drug discovery and molecular biology (Ober et al., 2004).
Synthesis via Curtius Rearrangement
A study showcases the synthesis of tert-butyl carbamates, including the compound of interest, through a mild and efficient one-pot Curtius rearrangement process. This method offers a versatile approach to access Boc-protected amines, pivotal in the synthesis of protected amino acids and intermediates for pharmaceutical compounds (Lebel & Leogane, 2005).
Role in Synthesis of Biologically Active Compounds
The tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate derivative is identified as a significant intermediate in the synthesis of biologically active compounds, exemplified by its use in the synthesis of omisertinib (AZD9291), showcasing its utility in pharmaceutical research and development (Zhao et al., 2017).
Photoredox-Catalyzed Amination
The versatility of tert-butyl carbamates extends to photoredox-catalyzed aminations, where the compound serves as an amidyl-radical precursor. This application enables the construction of complex molecules like 3-aminochromones under mild conditions, illustrating the compound's utility in innovative synthetic methodologies (Wang et al., 2022).
Cyclizative Atmospheric CO2 Fixation
Research has also explored the use of unsaturated amines, including tert-butyl carbamates, in cyclizative atmospheric CO2 fixation processes. This application demonstrates the environmental potential of these compounds in sequestering CO2, thereby contributing to green chemistry solutions (Takeda et al., 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds are known to act as cross-linking agents, enhancing the mechanical properties and thermal stability of polymer materials .
Mode of Action
As a cross-linking agent, it could potentially interact with its targets to form covalent bonds, thereby altering their structure and function .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate” is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Result of Action
As a cross-linking agent, it could potentially enhance the mechanical properties and thermal stability of polymer materials .
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(4-aminobutanoylamino)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O3/c1-12(2,3)18-11(17)15-9-5-8-14-10(16)6-4-7-13/h4-9,13H2,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTVTIHLKRTBSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-4-(N,N-dipropylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2808401.png)
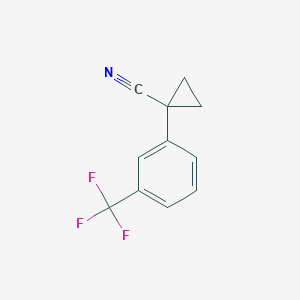
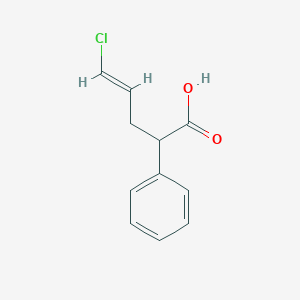
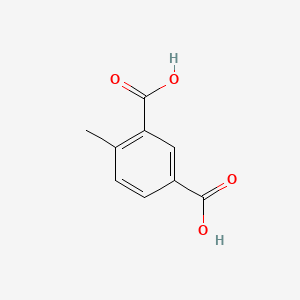
![N-(2-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2808406.png)
![2,2-Difluoro-6-oxabicyclo[3.1.0]hexane](/img/structure/B2808407.png)
![4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile](/img/structure/B2808409.png)
![(2E,NZ)-3-(2-chlorophenyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2808411.png)
![Ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate](/img/structure/B2808412.png)

![(3Ar,6aS)-2-acetyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2808417.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2808418.png)
